1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene
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Overview
Description
1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a benzene ring substituted with ethyl, propyl, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene can be achieved through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at room temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene
- 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-butylphenyl)benzene
- 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-isopropylphenyl)benzene
Uniqueness
1-(4-Ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene is unique due to its specific combination of ethyl, propyl, and difluoro substituents on the benzene ring. This unique arrangement imparts distinct chemical properties, such as altered reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
903902-23-8 |
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Molecular Formula |
C23H22F2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C23H22F2/c1-3-5-17-8-12-19(13-9-17)21-15-22(24)20(14-23(21)25)18-10-6-16(4-2)7-11-18/h6-15H,3-5H2,1-2H3 |
InChI Key |
JTPDQWIMBABVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)CC)F |
Origin of Product |
United States |
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